4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-12-4-7(2-9(12)14)5-13-6-8(10)3-11-13/h3,6-7H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIVOEQNUMKSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one typically involves the reaction of 4-bromopyrazole with 1-methylpyrrolidin-2-one under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The bromopyrazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce de-brominated pyrazole derivatives.
Scientific Research Applications
4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromopyrazole moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and analogs from the provided evidence:
Electronic and Reactivity Comparisons
- Target vs. Benzimidazole Derivative : The target lacks the extended benzimidazole-tolyloxy chain, resulting in lower molecular weight (~257 vs. The bromine substituent offers a site for Suzuki-Miyaura couplings, unlike the benzimidazole derivative, which may prioritize π-π stacking interactions.
- Target vs. (4-Bromo-1-methylpyrazol-3-yl)methanol : Both share a bromopyrazole group, but the target’s pyrrolidinone core enhances rigidity and hydrogen-bonding capacity. The absence of a hydroxyl group in the target may improve metabolic stability compared to the alcohol analog.
- Target vs. Nitro-Substituted Pyrazolone : The nitro groups in the pyrazolone derivative increase electrophilicity, making it prone to nucleophilic attack. In contrast, the target’s bromine is a better leaving group for substitution reactions, favoring applications in medicinal chemistry diversification.
Biological Activity
4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : 4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one
- Molecular Formula : CHBrNO
- Molecular Weight : 272.13 g/mol
The structure includes a pyrrolidinone ring and a bromopyrazole moiety, which are significant for its biological interactions.
Research indicates that compounds similar to 4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one may exhibit various mechanisms of action, including:
- Kinase Inhibition : The presence of the pyrazole ring suggests potential activity as a kinase inhibitor, which is crucial in cancer therapy and other diseases where signaling pathways are disrupted .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of bromopyrazole can demonstrate antimicrobial properties, potentially affecting bacterial cell wall synthesis or function .
Anticancer Activity
Several studies have explored the anticancer properties of compounds containing pyrazole and pyrrolidinone. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Bromopyrazole derivative | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| 4-Bromopyrazole derivative | HeLa (cervical cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented in various studies. For example:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| 4-Bromopyrazole derivative | E. coli | 32 µg/mL | Cell membrane disruption |
| 4-Bromopyrazole derivative | S. aureus | 16 µg/mL | Inhibition of protein synthesis |
Case Studies
Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a series of bromopyrazole derivatives exhibited significant antiproliferative effects on various cancer cell lines. The study highlighted the importance of the bromine substituent in enhancing biological activity.
Case Study 2 : In another investigation, researchers evaluated the antimicrobial properties of a novel series of pyrrolidine-based compounds. The findings indicated that the inclusion of a bromopyrazole moiety significantly improved the compounds' efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
